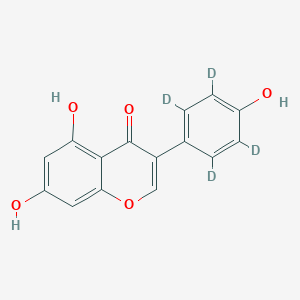

Genistein-2',3',5',6'-d4

概要

説明

ゲニステイン-d4は、大豆に含まれるイソフラボンフィトエストロゲンであるゲニステインの重水素標識誘導体です。 主にガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析アプリケーションにおけるゲニステインの定量のための内部標準として使用されます 。 ゲニステイン自体は、キナーゼ阻害、抗がん、肝保護、抗ウイルス作用で知られています .

準備方法

合成経路と反応条件

ゲニステイン-d4は、ゲニステイン分子に重水素原子を組み込むことで合成されます。このプロセスには、ゲニステイン構造の特定の水素原子の選択的重水素化が含まれます。 これは、重水素ガスまたは重水素化溶媒を使用する触媒水素化など、さまざまな化学反応によって達成できます .

工業生産方法

ゲニステイン-d4の工業生産は、通常、重水素化試薬と触媒を使用した大規模合成を伴います。このプロセスは、最終製品の収率と純度を高くするように最適化されています。 合成された化合物は、次に再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の重水素化レベルと純度が達成されます .

化学反応の分析

反応の種類

ゲニステイン-d4は、ゲニステインと同様の化学反応を起こし、以下が含まれます。

酸化: ゲニステイン-d4は、さまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応は、ゲニステイン-d4をその還元形に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、ゲニステイン-d4の酸化はキノンを生成し、還元はジヒドロゲニステインを生成する可能性があります .

科学研究アプリケーション

ゲニステイン-d4は、以下のものを含む、幅広い科学研究アプリケーションを持っています。

化学: ゲニステインの定量のための分析化学における内部標準として使用されます。

生物学: 細胞シグナル伝達やアポトーシスを含む、さまざまな生物学的プロセスへの影響について研究されています。

医学: がん治療、肝臓保護、抗ウイルス活性における潜在的な治療効果について調査されています。

科学的研究の応用

Cancer Treatment

Genistein and its derivatives have been extensively studied for their anticancer properties. Genistein-2',3',5',6'-d4 has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Genistein activates apoptotic pathways in cancer cells, leading to programmed cell death. Studies indicate that genistein can induce apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Cell Cycle Arrest : Research has demonstrated that genistein can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

- Anti-Angiogenic Effects : Genistein inhibits angiogenesis by blocking the vascular endothelial growth factor (VEGF) signaling pathway, which is essential for tumor growth and metastasis .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

- Inhibition of NF-kB Pathway : It suppresses the activation of the NF-kB signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines .

- Reduction of COX-2 Expression : Genistein has been shown to decrease cyclooxygenase-2 (COX-2) levels, a key enzyme in the inflammatory process, thereby alleviating inflammation-related conditions .

Clinical Trials

Several clinical trials have explored the efficacy of genistein derivatives in treating various conditions:

- A study on postmenopausal women indicated that genistein supplementation improved bone density and reduced markers of bone resorption, suggesting its potential use in osteoporosis management .

- In patients with prostate cancer, genistein showed promise in reducing serum prostate-specific antigen (PSA) levels, indicating its potential role as an adjunct therapy .

Animal Studies

Animal models have provided insights into the pharmacokinetics and therapeutic effects of this compound:

- In murine models, genistein derivatives demonstrated enhanced bioavailability and targeted delivery to tumor sites when conjugated with cytotoxic agents, improving treatment outcomes compared to conventional therapies .

Data Table: Comparative Efficacy of Genistein Derivatives

| Compound | Mechanism of Action | Target Condition | Efficacy Level |

|---|---|---|---|

| Genistein | SERM, Antioxidant | Breast Cancer | High |

| This compound | SERM, Anti-inflammatory | Prostate Cancer | Moderate |

| Glyceryl Trinitrate Conjugate | Anti-proliferative | Osteoporosis | High |

| Daunomycin Conjugate | Targeted cytotoxicity | Adrenocortical Cancer | High |

作用機序

ゲニステイン-d4は、いくつかの分子メカニズムを通じてその効果を発揮します。

キナーゼ阻害: EGFR、pp50 v-Src、pp110 gag-fesなどのチロシンキナーゼを阻害し、リン酸化とシグナル伝達の低下につながります。

アポトーシス誘導: 細胞周期とアポトーシス経路を調節することにより、がん細胞のアポトーシスを促進します。

類似化合物との比較

ゲニステイン-d4は、重水素標識されているため、安定性が向上し、分析アプリケーションでの正確な定量が可能になるため、独特です。類似の化合物には以下が含まれます。

ゲニステイン: 類似の生物学的活性を持つ、非重水素化形態。

生物活性

Genistein, a prominent isoflavone found in soy products, exhibits various biological activities that have garnered significant attention in scientific research. The deuterated form, Genistein-2',3',5',6'-d4, is particularly noteworthy due to its potential applications in pharmacokinetic studies and its effects on cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies illustrating its therapeutic potential.

Genistein exerts its biological effects through multiple pathways:

- Apoptosis Induction : Genistein modifies Bcl-2 family proteins to trigger apoptosis via mitochondrial pathways. It increases the Bax/Bcl-2 ratio, facilitating cell death through both classical caspase-dependent mechanisms and autophagy .

- Cell Cycle Regulation : The compound induces cell cycle arrest by altering the expression of proteins involved in cell cycle regulation, including downregulation of cyclins and upregulation of p53 and CDKN1A .

- Signal Transduction Pathways : Genistein inhibits the MAPK (ERK1/2) and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival .

- Anti-inflammatory Effects : It shows significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and GM-CSF, modulating pathways like NF-κB activation in various cell types .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion:

- Absorption : Studies indicate moderate to high absorption rates in the intestine, with approximately 77% absorption at 10 μM concentrations .

- Metabolism : Genistein undergoes extensive phase I and II metabolic transformations. Major metabolites include glucuronides and sulfates, with variations observed between species (e.g., humans vs. rodents) and sexes .

| Metabolite Type | Percentage in Human Plasma | Observations |

|---|---|---|

| Glucuronides | 34% | Major form found post-ingestion |

| Sulfates | 23%-62% | Varies significantly between males and females |

| Aglycones | 0.5%-1.3% | Low levels but biologically active |

Breast Cancer Research

A study explored the effects of Genistein on breast cancer cells, revealing that it inhibits cell proliferation by modulating gene expression related to apoptosis and cell cycle control. Notably, it was found to enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Inflammatory Response

In a model using murine microglial cells, Genistein demonstrated a capacity to inhibit NF-κB signaling pathways activated by β-amyloid peptide. This inhibition was linked to reduced expression of inflammatory markers, suggesting potential therapeutic benefits in neurodegenerative diseases .

Antioxidant Activity

Research has shown that dietary administration of Genistein increases the activity of various antioxidant enzymes in mice. This effect is attributed to its ability to enhance intracellular glutathione levels and modulate oxidative stress responses .

特性

IUPAC Name |

5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473830 | |

| Record name | Genistein-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187960-08-3 | |

| Record name | Genistein-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。